Welcome to the BenchChem Online Store!
molecular formula C14H19NO B8534848 3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide

3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide

Cat. No. B8534848
M. Wt: 217.31 g/mol
InChI Key: CONQITBODCCFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06734193B1

Procedure details

To a solution of 4-isopropylaniline (5.0 g, 37.0 mmol) in 100 ml of anhydrous CH2Cl2 under argon at 0° C. was added 3,3-dimethylacryloyl chloride (4.12 ml, 37.0 mmol). Pyridine (3.0 ml, 40.6 mmol) was added, and the mixture was stirred at 25° C. for 12 hours. The reaction was quenched with water and extracted with ethyl ether. The organic layer was washed with water, and brine, dried over Na2SO4 and were in vacuo to give the title compound as a light brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].N1C=CC=CC=1>C(Cl)Cl>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:14](=[O:15])[CH:13]=[C:12]([CH3:17])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
4.12 mL
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)NC(C=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.